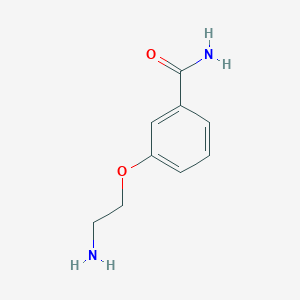

3-(2-Aminoethoxy)benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6H,4-5,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVRBJMTIJZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651675 | |

| Record name | 3-(2-Aminoethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712262-45-8 | |

| Record name | 3-(2-Aminoethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Aminoethoxy Benzamide and Its Analogues

Established Synthetic Routes for Benzamide (B126) Core Structures

The synthesis of the benzamide core is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists. A primary and widely used approach involves the reaction of a benzoic acid derivative with an amine. nih.gov To facilitate this amide bond formation, the carboxylic acid is often activated. One common method is the conversion of the benzoic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the desired benzamide.

Another prevalent strategy is the direct coupling of a benzoic acid and an amine using a variety of coupling reagents. nih.gov These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond. This approach is often preferred due to its milder reaction conditions and broader functional group tolerance compared to the acyl chloride method.

Furthermore, benzamides can be synthesized through the hydrolysis of benzonitriles, the rearrangement of oximes, and aminocarbonylation reactions. nih.gov A more direct, albeit less common, method is the Friedel-Crafts-type reaction of arenes with isocyanates or other carboxamidation reagents like cyanoguanidine in the presence of a superacid. nih.gov This particular method allows for the direct conversion of an aromatic ring to a benzamide. nih.gov

| Reagent/Method | Description | Common Application |

| Acyl Chlorides | Conversion of benzoic acid to a highly reactive acyl chloride, followed by reaction with an amine. | General synthesis of simple benzamides. |

| Coupling Reagents | In situ activation of benzoic acid for direct reaction with an amine. | Synthesis of complex benzamides with sensitive functional groups. nih.gov |

| Nitrile Hydrolysis | Conversion of a benzonitrile (B105546) to a benzamide, typically under acidic or basic conditions. | Utilized when the corresponding nitrile is readily available. nih.gov |

| Friedel-Crafts Carboxamidation | Direct amidation of an aromatic ring using reagents like cyanoguanidine and a superacid. nih.gov | Direct synthesis of primary benzamides from arenes. nih.gov |

Strategies for Incorporating the 2-Aminoethoxy Side Chain

The introduction of the 2-aminoethoxy moiety is a critical step in the synthesis of 3-(2-Aminoethoxy)benzamide and its analogues. This can be achieved through several strategic approaches, primarily involving amide bond formation and alkylation/deprotection sequences.

Amide Bond Formation Techniques

Modern amide bond formation techniques are central to coupling the benzamide core with the 2-aminoethoxy side chain or its precursors. Carbodiimide-based coupling reagents are frequently employed for this purpose. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), is a popular choice. nih.govluxembourg-bio.comcommonorganicchemistry.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. luxembourg-bio.com HOBt then reacts with this intermediate to form an active ester, which subsequently reacts with the amine to yield the amide, regenerating HOBt in a catalytic cycle. luxembourg-bio.comresearchgate.net This method is known to suppress side reactions and reduce racemization when chiral amines are used. luxembourg-bio.com

Another effective coupling reagent is (Bromotris(pyrrolidino)phosphonium hexafluorophosphate) (PyBroP). This phosphonium (B103445) salt-based reagent is known for its high reactivity and is particularly useful for coupling sterically hindered or electronically deactivated amines and carboxylic acids.

| Coupling Reagent | Additive | Key Features |

| EDC | HOBt | Widely used, minimizes racemization, good for general amide synthesis. nih.govluxembourg-bio.comresearchgate.netluxembourg-bio.com |

| PyBroP | - | Highly reactive, suitable for hindered substrates. |

Alkylation and Deprotection Strategies for Aminoethoxy Groups

Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). libretexts.org For instance, N-Boc-2-bromoethylamine or a similar electrophile can be used to alkylate the hydroxyl group of 3-hydroxybenzamide (B181210) under basic conditions. The Boc group is stable under a range of conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA), to reveal the primary amine of the 2-aminoethoxy side chain. nih.gov Similarly, the Cbz group can be removed by hydrogenolysis. wiley.com

This multi-step approach offers flexibility in the synthesis of analogues, as various protected aminoethanol derivatives can be utilized. The careful selection of orthogonal protecting groups is crucial when multiple functional groups are present in the molecule to ensure selective deprotection. libretexts.org

| Protecting Group | Deprotection Condition |

| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) nih.gov |

| Cbz (benzyloxycarbonyl) | Hydrogenolysis wiley.com |

| Ac (Acetyl) | Acid or base libretexts.org |

Applications in Solid-Phase Synthesis for Aminoethoxy-Containing Linkers

The principles of incorporating the aminoethoxy group are also applicable in the realm of solid-phase synthesis, particularly in the design of linkers. peptide.com In solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS), linkers are bifunctional molecules that connect the growing molecule to an insoluble polymer support. nih.govimperial.ac.uk

Aminoethoxy-containing moieties can be incorporated into linkers to impart specific properties, such as increased hydrophilicity, which can improve the solvation of the resin-bound substrate and facilitate reactions. peptide.com For example, polyethylene (B3416737) glycol (PEG)-based linkers often feature ether and amino functionalities. peptide.com The synthesis of such linkers would employ the same fundamental reactions of amide bond formation and alkylation. A resin-bound carboxylic acid could be coupled with a protected aminoethoxy-amine, or a resin-bound alcohol could be alkylated with a suitable aminoethoxy derivative. The "safety-catch" linker strategy is an advanced application where the linker is stable throughout the synthesis but can be activated for cleavage by a specific chemical transformation. nih.gov

Advanced Synthetic Approaches for Substituted Benzamide Derivatives

The synthesis of substituted benzamide derivatives, including those of this compound, allows for the fine-tuning of the molecule's properties. The introduction of various substituents on the benzamide ring can significantly influence its biological activity.

Introduction of Halogenated and Other Electron-Modulating Substituents

Halogen atoms and other electron-withdrawing or electron-donating groups are commonly introduced onto the aromatic ring of benzamides to modulate their electronic properties. dcu.ie These substituents can be incorporated at various stages of the synthesis.

One approach is to start with an already substituted benzoic acid. For example, a halogenated 3-hydroxybenzoic acid can be used as the starting material and carried through the synthetic sequence of side-chain incorporation and amidation. This ensures the substituent is in the desired position from the outset.

Synthesis of Complex Benzamide Analogues with Diverse Moieties

The synthesis of complex benzamide analogues, including derivatives structurally related to this compound, leverages a variety of well-established and novel organic chemistry reactions. These methodologies allow for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) for various biological targets. nih.govnih.gov The core of these syntheses often involves the formation of an amide bond between a benzoic acid derivative and an amine.

A prevalent strategy for creating benzamide analogues is the coupling of a substituted benzoic acid with a primary or secondary amine. nih.gov This can be achieved by first converting the carboxylic acid into a more reactive species, such as an acyl chloride. For instance, substituted benzoic acids can be refluxed in thionyl chloride to yield the corresponding benzoyl chlorides. nih.gov These activated intermediates then readily react with a wide range of amines to form the desired benzamide product. nih.govnih.gov

Alternatively, direct condensation of carboxylic acids and amines is facilitated by coupling agents. A common laboratory method involves the use of reagents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in combination with 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). nih.govnih.gov This approach is widely used for its mild reaction conditions and broad functional group tolerance. nih.gov For example, the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues begins with the coupling of substituted benzoic acids and ethyl glycinates using EDC and HOBt in dimethylformamide. nih.gov

Modern synthetic approaches also include methods designed to be more environmentally friendly or efficient. One such method is the use of a reusable heterogeneous catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation to directly condense benzoic acids and amines. researchgate.net This green chemistry approach offers advantages such as short reaction times and high yields. researchgate.net Furthermore, oxidative amidation reactions, which can form benzamides from aldehydes or benzylamines, represent another pathway to these structures. researchgate.net

The structural diversity of benzamide analogues is achieved by varying the substituents on both the benzoic acid and the amine components. For example, to explore SAR, researchers have synthesized series of compounds by reacting a single carboxylic acid with a library of different anilines or other heterocyclic amines. nih.gov Similarly, modifications can be made to the benzoic acid starting material, such as introducing alkoxy groups, halogens, or sulfonamide moieties, to generate a wide array of analogues. nih.govnih.gov The synthesis of pyridine-linked 1,2,4-oxadiazole (B8745197) substituted benzamides, for instance, involves a multi-step sequence including esterification, cyanation, cyclization, and finally aminolysis to yield the target compounds. mdpi.com

Table 1: Selected Methodologies for Benzamide Analogue Synthesis

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Reference |

| Substituted Benzoic Acid, Amine | Thionyl Chloride | Acyl Halide Formation & Amidation | nih.gov |

| Substituted Benzoic Acid, Amine | EDCI, HOBt, DIPEA | Direct Amide Coupling | nih.gov |

| Substituted Benzoic Acid, Amine | Diatomite earth@IL/ZrCl4, Ultrasound | Catalytic Direct Condensation | researchgate.net |

| 4-Hydroxybenzoic Acid, Allyl Bromide | NaOH | Ether Synthesis (Precursor) | nih.gov |

| Methyl 2-chloro-5-iodobenzoate, CuCN | l-proline, DMF | Nucleophilic Substitution (Cyanation) | mdpi.com |

Purification and Characterization Methodologies in Academic Synthesis

Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the identity, purity, and structure of the target compounds. nih.govmdpi.com The specific methods employed can vary depending on the physical properties of the compound, such as its polarity and crystallinity.

Purification: Crude products from synthetic reactions are typically mixtures containing the desired compound, unreacted starting materials, reagents, and byproducts. A common first step in purification is an aqueous work-up, where the reaction mixture is treated with water and extracted with an organic solvent like chloroform (B151607) or ethyl acetate. nih.gov The organic extracts are often washed with water and brine before being dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄). nih.gov

For solid compounds, recrystallization is a powerful purification technique. mdpi.com This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com

Chromatography is another cornerstone of purification in organic synthesis. Silica (B1680970) gel column chromatography is widely used to separate compounds based on their differential adsorption to the silica stationary phase. nih.govnih.gov The crude mixture is loaded onto a column of silica gel and eluted with a solvent system, typically a mixture of a nonpolar solvent (like hexanes) and a polar solvent (like ethyl acetate), to separate the components. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Characterization: Once purified, the identity and structure of the benzamide analogues are confirmed using a suite of spectroscopic and analytical techniques. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural elucidation. nih.govresearchgate.net ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov ¹³C NMR provides analogous information for the carbon atoms in the molecule. researchgate.net

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.comresearchgate.net For benzamides, characteristic absorption bands for the N-H and C=O bonds of the amide group are key diagnostic peaks. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the compound, which allows for the determination of its molecular weight. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, providing an empirical formula that can be compared with the theoretical values for the proposed structure. mdpi.comresearchgate.net

Melting Point: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point over a narrow range typically signifies a pure compound. nih.gov

These characterization techniques, used in combination, provide unambiguous confirmation of the structure and purity of the synthesized benzamide derivatives. researchgate.netresearchgate.net

Table 2: Common Characterization Techniques for Benzamide Analogues

| Technique | Abbreviation | Information Obtained | Reference |

| Nuclear Magnetic Resonance | ¹H NMR, ¹³C NMR | Detailed molecular structure, proton and carbon environments | nih.govresearchgate.net |

| Infrared Spectroscopy | IR / FTIR | Presence of functional groups (e.g., C=O, N-H) | nih.govmdpi.com |

| Mass Spectrometry | MS / HRMS | Molecular weight and formula | mdpi.comresearchgate.net |

| Elemental Analysis | - | Elemental composition and empirical formula | mdpi.comresearchgate.net |

| Melting Point Determination | MP | Indication of purity for crystalline solids | nih.gov |

Preclinical Pharmacological and Biological Activity Research of 3 2 Aminoethoxy Benzamide Derivatives

Investigation of Molecular Mechanisms of Action in Non-Human Biological Systems

Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

Derivatives of 3-(2-Aminoethoxy)benzamide have been shown to interact with various biological macromolecules, which is fundamental to their pharmacological activity. The amino group of the 2-aminoethoxy side chain can form hydrogen bonds and electrostatic interactions with target proteins, while the benzamide (B126) core provides a scaffold for further interactions. These interactions can modulate the activity of target proteins, leading to a range of biological effects.

One significant area of research is the interaction of benzamide derivatives with Cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex. Conformationally locked benzamide-type derivatives have been developed that mimic the interactions of the natural CRBN degron. nih.gov These derivatives exhibit enhanced chemical stability and a favorable selectivity profile in terms of neosubstrate recruitment. nih.gov The introduction of fluorine atoms into the benzamide structure has been shown to increase CRBN binding affinity. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways and cellular processes. For instance, by targeting specific kinases, these compounds can influence pathways that are crucial for cell proliferation, survival, and differentiation.

Derivatives of 4-(2-pyrimidinylamino)benzamide have been developed as potent inhibitors of the Hedgehog signaling pathway. mdpi.com The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of several cancers. Inhibition of this pathway by these benzamide derivatives can lead to the suppression of tumor growth. mdpi.com

Furthermore, certain phenolic azomethine derivatives, which share structural similarities with the benzamide core, have demonstrated the ability to induce apoptosis in cancer cells. mdpi.com This suggests that these compounds can modulate signaling pathways that control programmed cell death.

Identification and Characterization of Molecular Targets

Receptor Binding Studies (e.g., Dopamine (B1211576) D2/D3 Receptors, Estrogen Receptor Alpha, Adrenergic Receptors)

The this compound scaffold has been utilized in the development of ligands for various receptors.

Dopamine D2/D3 Receptors: The dopamine D2 and D3 receptors are important targets for the treatment of neurological and psychiatric disorders. rsc.org Bitopic ligands incorporating a benzamide moiety have been designed to target these receptors, with computational studies suggesting that the interaction of the fragment binding to the secondary binding pocket can influence the affinity for the D3 receptor. rsc.org

Estrogen Receptor Alpha (ERα): Tris-benzamides have been investigated as modulators of the estrogen receptor coregulator binding. nih.gov One such derivative, ERX-11, demonstrated a strong binding affinity to ERα with an IC50 value of 18 nM. nih.gov The 2-hydroxyethyl group in these tris-benzamides was found to be important for their interaction with ERα. nih.gov

Adrenergic Receptors: A series of heterocyclic acetamide (B32628) and benzamide derivatives have been described as potent and selective beta3-adrenergic receptor agonists. nih.gov These compounds have been developed for the potential treatment of overactive bladder. nih.gov

| Compound Class | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| Bitopic Benzamide Ligands | Dopamine D2/D3 Receptors | Interaction with the secondary binding pocket influences D3 receptor affinity. | rsc.org |

| Tris-Benzamides (e.g., ERX-11) | Estrogen Receptor Alpha (ERα) | ERX-11 shows strong binding affinity with an IC50 of 18 nM. The 2-hydroxyethyl group is crucial for interaction. | nih.gov |

| Heterocyclic Acetamide and Benzamide Derivatives | Beta3-Adrenergic Receptor | Identified as potent and selective agonists. | nih.gov |

Enzyme Inhibition Assays (e.g., MEK1, PI3K, HSET, Monoamine Oxidase)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes.

MEK1: A series of benzhydroxamate esters derived from anthranilic acids have been identified as potent MEK inhibitors. nih.gov One such compound, CI-1040 (2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide), was the first MEK inhibitor to enter clinical trials. nih.gov

PI3K: Benzamide-based compounds have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). nih.gov Representative compounds showed potent inhibitory activity toward PI3Kα and HDAC3, with IC50 values in the nanomolar range. nih.gov

HSET: A novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate has been discovered as an inhibitor of the kinesin HSET (KIFC1). nih.gov Further optimization led to ATP-competitive compounds with nanomolar biochemical potency. nih.gov

Monoamine Oxidase (MAO): A series of 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been identified as novel monoamine oxidase inhibitors. nih.gov These compounds act as dual inhibitors of both MAO-A and MAO-B. nih.govpatsnap.com Some derivatives, such as RS-1636 and RS-1653, showed a longer duration of brain MAO-B inhibition compared to MAO-A. nih.gov

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Benzhydroxamate Esters (e.g., CI-1040) | MEK1 | Identified as potent inhibitors. CI-1040 was the first MEK inhibitor in clinical trials. | nih.gov |

| Benzamide-based Dual Inhibitors | PI3K/HDAC | Potent dual inhibition of PI3Kα and HDAC3 with IC50 values in the nanomolar range. | nih.gov |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylates | HSET (KIFC1) | ATP-competitive inhibitors with nanomolar biochemical potency. | nih.gov |

| 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives (e.g., RS-1636, RS-1653) | Monoamine Oxidase (MAO-A and MAO-B) | Dual inhibitors with some derivatives showing longer duration of MAO-B inhibition. | nih.gov |

Ligase Recruitment and Targeted Protein Degradation (PROTAC) Modulators

Benzamide derivatives have emerged as important components in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Novel non-phthalimide benzamide-type binders for Cereblon (CRBN), an E3 ligase substrate receptor, have been developed. nih.gov These binders offer advantages over traditional immunomodulatory imide drugs (IMiDs) as they exhibit enhanced chemical stability and a more selective neosubstrate recruitment profile. nih.gov The utility of these potent benzamide-based ligands has been demonstrated by their incorporation into PROTACs that effectively degrade target proteins such as BRD4 and HDAC6. nih.gov

Other Identified Cellular Targets (e.g., FXR1, IGF2BP2)

While specific interactions of this compound derivatives with Farnesoid X receptor 1 (FXR1) or Insulin-like growth factor 2 mRNA-binding protein 2 (IGF2BP2) are not extensively detailed in the reviewed literature, research into the broader class of benzamide analogues has identified several other cellular targets. These findings highlight the diverse biological activities of the benzamide scaffold.

Notable identified targets for various benzamide derivatives include:

Sigma (σ) Receptors : A series of substituted aminobutyl-benzamides have been evaluated for their binding affinity to σ1 and σ2 receptors. These receptors are implicated in various neurological functions and are targets of interest in cancer research. Structural modifications to the amine portion of these molecules have been shown to dramatically affect binding affinity and selectivity for σ receptor subtypes nih.gov.

Glucokinase (GK) : Benzamide derivatives have been designed and synthesized as glucokinase activators. Glucokinase plays a crucial role in glucose homeostasis, making it a therapeutic target for diabetes nih.gov.

Sirtuin-2 (SIRT2) : Derivatives featuring a 3-(benzylthio)benzamide scaffold have been identified as potent and selective inhibitors of SIRT2, a deacetylase enzyme. SIRT2 inhibition is being explored as a therapeutic strategy for neurodegenerative conditions such as Huntington's disease researchgate.net.

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) : Certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been developed as potent anticancer agents that function via the inhibition of ROR1, an oncoembryonic antigen overexpressed in several cancers researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Elucidation of Key Pharmacophoric Features and Binding Motifs

Pharmacophore modeling for benzamide derivatives has identified several key features essential for their biological activity. For σ receptor ligands, a crucial pharmacophoric element is an amine binding site flanked by hydrophobic regions. Studies have confirmed that a tertiary nitrogen within a constrained ring system is a key feature for exceptional σ2 receptor binding affinity and selectivity nih.gov.

In the context of antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino part of the structure and the size of the substituents are critical determinants of activity researchgate.net. For antimicrobial 2-aminobenzamide (B116534) derivatives, attractive intramolecular interactions between the carbonyl oxygen and the amino group (C=Oδ−–NH2δ+) can lead to the "closure" of the pharmacophore site, influencing activity mdpi.com.

Impact of Substituent Modifications on Target Affinity and Selectivity

The modification of substituents on the benzamide scaffold has a profound impact on target affinity and selectivity. SAR studies have provided detailed insights into these effects.

Amine Ring Modification : In the case of aminobutyl-benzamide ligands for sigma receptors, modifying the amine ring size from a six-membered to a five-membered ring (a congener of the parent compound) improved σ2 affinity by 70% and enhanced selectivity over the σ1 subtype nih.gov. Conversely, positioning the nitrogen atom adjacent to the aromatic ring in either five- or six-membered ring congeners led to a dramatic decrease in affinity for both receptor subtypes nih.gov.

Positional Isomerism : For 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the position of substituents is critical. Para-substituted N-Boc and N-pivaloylpiperazinyl derivatives demonstrate higher activity compared to their ortho-substituted analogues mdpi.com. Similarly, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring of a related thiazolidine-2,4-dione scaffold significantly improved the inhibition of cell proliferation nih.gov.

Bioisosteric Replacement : In the development of SIRT2 inhibitors, replacing a sulfonamide moiety with a thioether group in 3-(benzylsulfonamido)benzamide scaffolds resulted in a two- to threefold increase in potency researchgate.net.

Terminal Group Modification : A study on tris-benzamides showed that a terminal positively charged ammonium (B1175870) group led to a 2.5-fold increase in antiproliferative potency, whereas a negatively charged carboxylate group resulted in a complete loss of activity acs.org. The removal of a critical hydroxyl group, or its replacement with a methoxy (B1213986) group, also nearly eradicated the antiproliferative activity acs.org.

The following table summarizes the impact of selected substituent modifications on the biological activity of benzamide analogues.

| Parent Compound/Scaffold | Modification | Target/Activity | Result | Reference |

| Aminobutyl-benzamide | Decreased amine ring size (6- to 5-membered) | σ2 Receptor Affinity | 70% improvement in affinity | nih.gov |

| 2-Phenoxy-N-phenylbenzamide | Piperazinyl substituent at para-position vs. ortho | Antiplasmodial (PfNF54) | Higher activity for para-analogue | mdpi.com |

| Tris-benzamide | Terminal hydroxyl group replaced with methoxy group | Antiproliferative (ZR-75 cells) | Near eradication of activity | acs.org |

| Tris-benzamide | Terminal group converted to ammonium (positive charge) | Antiproliferative (ZR-75 cells) | IC50 of 0.15 µM (2.5-fold increase in potency) | acs.org |

| 3-(Benzylsulfonamido)benzamide | Sulfonamide replaced with thioether | SIRT2 Inhibition | 2- to 3-fold increase in potency | researchgate.net |

Conformational Analysis and its Correlation with Biological Activity

Conformational flexibility and rigidity are critical factors that correlate with the biological activity of benzamide derivatives. For aminobutyl-benzamides targeting sigma receptors, conformational constraint in the amine portion of the molecule is hypothesized to be beneficial for binding to the σ2 subtype nih.gov. The need for rigidity in this part of the ligand is a key finding, as open-chain variants that increase structural flexibility exhibit poor affinity and selectivity nih.gov.

In a different approach, benzamide-based oligomers, known as foldamers, have been designed to adopt defined, stable conformations that mimic protein secondary structures like the α-helix scispace.comkent.ac.uk. By analyzing the accessible conformational space, researchers can design oligomers with specific O-alkylated substitution patterns on the aromatic rings that position side chains in a manner that mimics key residues of an α-helix, enabling them to be used as inhibitors of protein-protein interactions scispace.comkent.ac.uk.

Rational Design Principles for Enhanced Biological Activity and Stability

The development of novel benzamide derivatives often employs rational design principles to optimize potency, selectivity, and stability.

Structure-Based and Ligand-Based Design : Virtual screening and molecular docking are utilized to predict the binding modes of designed compounds within the active site of a target receptor, such as the ATP binding site of COX-2 nih.gov. This allows for the rational design of agents with potentially higher affinity.

Privileged-Fragment-Merging (PFM) : This strategy has been used to assemble new benzamide derivatives as glucokinase activators. By combining fragments known to interact favorably with biological targets, novel compounds with a suitable balance of potency and activation profile can be identified nih.gov.

Metabolic Stability Enhancement : A key principle in rational drug design is the improvement of pharmacokinetic properties. In the optimization of SIRT2 inhibitors, an unfavorable sulfonamide moiety was identified through molecular modeling and replaced with more metabolically stable groups like thioethers, which also fortuitously improved potency researchgate.net.

Scaffold Hopping and Bioisosterism : These strategies are employed to discover novel chemical series with improved properties. For instance, novel ROR1 inhibitors were designed using bioisosterism and scaffold-hopping guided by a known Aurora kinase inhibitor researchgate.net.

Biological Activity Assessment in In Vitro Non-Human Models

Derivatives of this compound and related benzamide analogues have been assessed for their biological activity in a variety of in vitro non-human models, including pathogenic microorganisms and cultured cell lines.

Antimicrobial and Antifungal Activity : A series of novel 2-aminobenzamide derivatives were tested against several bacterial and fungal strains. One compound showed excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug Clotrimazole, and also exhibited good activity against Saccharomyces cerevisiae and various bacterial strains including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli mdpi.com. Other N-benzamide derivatives also demonstrated excellent activity against B. subtilis and E. coli, with MIC values as low as 3.12 µg/mL nanobioletters.com. N-benzimidazole-derived carboxamides showed potent antibacterial activity against the Gram-positive strain Enterococcus faecalis (MIC = 8 µM) mdpi.com.

Antiproliferative Activity : The anticancer potential of benzamide derivatives has been evaluated in various human tumor cell lines. 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives showed potent cytotoxicity against HepG2, HCT116, and MCF-7 cell lines researchgate.net. Cyano-substituted N-benzimidazole carboxamides displayed strong antiproliferative activity against several cancer cell lines with IC50 values ranging from 1.2 to 5.3 µM mdpi.com.

Antiplasmodial Activity : 2-Phenoxybenzamide derivatives were tested for their in vitro activity against the chloroquine-sensitive NF54 strain of Plasmodium falciparum. Several compounds showed potent antiplasmodial activity, with the most active para-substituted analogue exhibiting an IC50 value of 0.2690 µM and a high selectivity index researchgate.netmdpi.com.

The table below summarizes the in vitro biological activity of selected benzamide derivatives in non-human models.

| Compound Class | Model System | Activity Type | Potency (IC50 / MIC) | Reference |

| 2-Aminobenzamide derivative | Aspergillus fumigatus | Antifungal | More potent than Clotrimazole | mdpi.com |

| N-Benzamide derivative (5a) | Escherichia coli | Antibacterial | MIC = 3.12 µg/mL | nanobioletters.com |

| N-Benzamide derivative (5a) | Bacillus subtilis | Antibacterial | MIC = 6.25 µg/mL | nanobioletters.com |

| N-Benzimidazole carboxamide (8) | Enterococcus faecalis | Antibacterial | MIC = 8 µM | mdpi.com |

| 2-Phenoxybenzamide analogue (37) | Plasmodium falciparum NF54 | Antiplasmodial | IC50 = 0.2690 µM | researchgate.net |

| N-Benzimidazole carboxamide (10/11) | Cancer cell lines | Antiproliferative | IC50 = 1.2–5.3 µM | mdpi.com |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide | HepG2, HCT116, MCF-7 cells | Antiproliferative | Potent activity reported | researchgate.net |

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are crucial for confirming that a drug candidate interacts with its intended molecular target within a cellular context, providing a more accurate assessment of its potential therapeutic behavior. conceptlifesciences.com For derivatives of benzamide, various studies have utilized such assays to elucidate their mechanisms of action.

One key area of investigation involves the development of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in proteolysis-targeting chimeras (PROTACs). nih.gov A cell-based target engagement assay was developed to efficiently evaluate the binding affinity of a library of cereblon ligands to the E3 ligase within cells. nih.gov This method bypasses the need for extensive protein purification and avoids issues with cell permeability that often hinder in vitro binding assays. nih.gov Selected ligands from this assay were subsequently used to construct histone deacetylase 6 (HDAC6) degraders that demonstrated cellular protein degradation activity. nih.gov

In the context of neurodegenerative diseases, derivatives such as 3-(2-aminoheterocycle)-4-benzyloxyphenylbenzamides have been designed and evaluated as inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.gov Docking analysis revealed that these compounds could form multiple hydrogen bonds with key amino acid residues in the active site of BACE-1, such as Asp32, Gly34, and Asp228. nih.gov For example, the amino group of one derivative formed bidentate hydrogen bonds with Asp32, while the nitrogen atoms of its 6H-1,3,4-thiadizine moiety formed bidentate hydrogen bonds with Asp228. nih.gov

Other benzamide derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-4), a target for type 2 diabetes treatment. nih.gov Structure-activity relationship (SAR) studies led to the identification of a 4'-chlorine substituted methyl amide derivative with an IC50 value of 1.6 nM, superior to the reference drug alogliptin. nih.gov Docking studies confirmed the binding mode and interpreted the SAR of the designed compounds. nih.gov

Furthermore, research into 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives has identified them as potent anticancer agents that function by inhibiting Receptor tyrosine kinase-like orphan receptor 1 (ROR1). researchgate.net Biological evaluation showed that these compounds specifically target the extracellular frizzled domain of ROR1, leading to the suppression of non-small-cell lung carcinoma (NSCLC) cell proliferation and migration by regulating the PI3K/AKT/mTOR signaling pathway. researchgate.net

Antiproliferative Activity in Cancer Cell Lines (Non-human origin)

The antiproliferative effects of benzamide derivatives have been extensively studied across various cancer cell lines. 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines, for instance, have demonstrated potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. mdpi.com The proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. mdpi.com A library of 40 novel analogues was synthesized, with the most potent compounds, 7h and 7i , showing IC50 concentrations between 25–50 nM in both cell lines. mdpi.com

Another novel benzamide derivative, VKNG-2 , was found to restore the efficacy of chemotherapeutic drugs in the S1-M1-80 colon cancer cell line, which overexpresses the ATP-binding cassette transporter ABCG2. mdpi.com This transporter is a key mediator of multidrug resistance (MDR). VKNG-2 was shown to reverse resistance to mitoxantrone (B413) and SN-38 by inhibiting the efflux function of the ABCG2 transporter. mdpi.com

The antiproliferative activity of 3-(2-benzoxazol-5-yl)alanine derivatives has also been evaluated. While many of these compounds showed toxicity to both normal and cancer cells, some exhibited significantly lower toxicity to normal cells, marking them as potential future anticancer agents. nih.gov

The structurally related compound, 3-Aminobenzamide (3-ABA), an inhibitor of poly(ADP-ribose)polymerase (PARP), has shown antiproliferative effects on the human carcinoma cell line A431. nih.gov It was found to inhibit cell growth and colony formation, with immunocytochemical studies suggesting a major target to be the cytoskeleton. nih.gov

| Compound/Derivative Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 7h (3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivative) | HCT116 | IC50: 25-50 nM | mdpi.com |

| 7i (3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivative) | MDA-MB-231 | IC50: 25-50 nM | mdpi.com |

| VKNG-2 | S1-M1-80 (Colon Cancer) | Reversed resistance to mitoxantrone (70-fold) and SN-38 (112-fold) at 5 µM | mdpi.com |

| 3-Aminobenzamide (3-ABA) | A431 (Human Carcinoma) | Inhibited cell growth and colony formation | nih.gov |

Antimicrobial, Antiviral, and Other Pharmacological Activities in Cell Cultures

Derivatives of benzamide have been investigated for a range of pharmacological activities beyond cancer, including antimicrobial and antiviral properties. A series of novel 2-aminobenzamide derivatives were synthesized and tested against various bacterial and fungal strains. mdpi.com One compound in this series demonstrated excellent antifungal activity against Aspergillus fumigatus, proving more potent than the standard drug Clotrimazole, and also showed moderate to good activity against other bacterial and fungal strains. mdpi.com

Similarly, a study on 3-(2-benzoxazol-5-yl)alanine derivatives screened their antimicrobial activity against model bacterial strains (Bacillus subtilis and Escherichia coli) and yeast (Pichia pastoris). nih.gov The screening revealed that their antibacterial potential was selective, acting primarily against Gram-positive bacteria (B. subtilis). nih.gov Additionally, nearly half of the studied compounds displayed antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov

In another study, 2-benzylidene-3-oxobutanamide derivatives were synthesized and evaluated for their antibacterial activity against resistant pathogens. nih.gov Seven of these compounds showed significant in vitro antibacterial activity against WHO-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.govrsc.org One particular compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide , exhibited bacteriostatic activity against MRSA and bactericidal activity against A. baumannii. nih.gov These potent compounds also displayed minimal toxicity in cultured human embryonic kidney cells and hemolysis assays. nih.govrsc.org

| Compound/Derivative Class | Organism | Activity | Reference |

|---|---|---|---|

| 2-Aminobenzamide derivative (Compound 5) | Aspergillus fumigatus | Excellent antifungal activity (more potent than Clotrimazole) | mdpi.com |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selective antibacterial activity | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Antifungal activity | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Bacteriostatic activity | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Bactericidal activity | nih.gov |

Biological Activity Assessment in In Vivo Non-Human Models

The preclinical evaluation of benzamide derivatives extends to in vivo models to assess their efficacy and biological responses in a whole-organism context.

Efficacy Studies in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents. nih.gov While specific xenograft studies for this compound were not detailed in the provided search results, studies on related benzamide derivatives highlight the utility of this approach. For instance, 4-(2-pyrimidinylamino)benzamide derivatives, which act as Hedgehog signaling pathway inhibitors, were evaluated in a LS-174T nude mice model. researchgate.net Although the tested compounds did not show strong antitumor efficacy in this specific model, their potent activity against the Hedgehog pathway and favorable pharmacokinetic profiles suggest they could be promising candidates for evaluation in other relevant tumor models. researchgate.net

The research on 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as ROR1 inhibitors also points towards in vivo efficacy, with findings indicating that the lead compound significantly inhibits tumor growth in vivo. researchgate.net These studies underscore the importance of selecting the appropriate xenograft model to demonstrate the therapeutic potential of a compound.

Evaluation of Biological Responses in Rodent and Other Relevant Animal Models

Beyond cancer models, the biological effects of benzamide derivatives have been explored in various rodent models for other diseases. In a rat model of ethanol-induced neurodegeneration, new benzimidazole (B57391) acetamide derivatives were investigated for their neuroprotective effects. nih.gov Pretreatment with these derivatives was found to significantly modulate ethanol-induced memory deficits, oxidative stress, and the expression of proinflammatory markers (such as TNF-α, NF-κB, and IL-6) in the cortex. nih.govresearchgate.net These results suggest a neuroprotective potential by inhibiting the cycle of neuroinflammation and oxidative stress. nih.govresearchgate.net

The in vivo evaluation of a potent DPP-4 inhibitor from the benzamide class showed that the compound robustly improved glucose tolerance in normal mice. nih.gov Importantly, this compound also exhibited a reasonable pharmacokinetic profile for oral delivery, indicating its potential as a therapeutic agent for type 2 diabetes. nih.gov

Computational and Theoretical Studies on 3 2 Aminoethoxy Benzamide

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This method helps in understanding the binding mechanism and affinity of a ligand, such as a benzamide (B126) derivative, within the active site of a biological target. mdpi.com

Molecular docking simulations involve placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com These simulations can reveal crucial details about intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. nih.gov For the broader class of benzamides, docking studies have been instrumental in identifying and optimizing inhibitors for various targets, including Poly(ADP-ribose)polymerase-1 (PARP-1), Aurora kinases, and the bacterial cell division protein FtsZ. nih.govnih.govnih.gov In these studies, the benzamide moiety frequently plays a critical role in forming key interactions within the enzyme's active site. For instance, in the design of PARP-1 inhibitors, docking studies have helped predict the binding pose of novel 3-(2-oxo-2-substituted acetamido)benzamides, facilitating further structural modifications to enhance potency. nih.gov

Table 1: Example of Molecular Docking Results for Benzamide Derivatives Against Topoisomerase IIα This table presents hypothetical data representative of findings from docking studies on benzamide derivatives, illustrating how binding energy and interactions are typically reported.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds Formed |

| Benzamide Derivative 1 | -114.71 | DG13 | 1 |

| Benzamide Derivative 2 | -105.23 | DC8, DT9, ARG487 | 3 |

| Benzamide Derivative 3 | -98.65 | DA12, MET762 | 2 |

| Etoposide (Reference) | -114.71 | DG13 | 1 |

This data is illustrative and based on findings for various benzamide derivatives interacting with DNA and amino acids in the Topoisomerase IIα active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the structural features that are crucial for their function. researchgate.net

For benzamide derivatives, 3D-QSAR studies have been successfully applied to develop predictive models for their inhibitory activities against targets like Histone Deacetylases (HDAC) and FtsZ. nih.govresearchgate.net These models are built using a dataset of molecules with known activities and are validated statistically to ensure their predictive power. Key statistical parameters include the correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's robustness. researchgate.net A robust 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors, for example, revealed that hydrophobic character and the presence of hydrogen bond donating groups were critical for enhancing inhibitory potency. researchgate.net Such findings provide a clear set of guidelines for designing new compounds with improved activity.

Table 2: Statistical Validation of a 3D-QSAR Model for Aminophenyl Benzamide HDAC Inhibitors

| Parameter | Value | Description |

| Correlation Coefficient (r²) | 0.99 | Indicates a strong correlation between the predicted and actual activities for the training set. |

| Cross-validated Coefficient (q²) | 0.85 | Shows the model's good predictive power for external data. |

| Fisher Ratio (F) | 631.80 | Demonstrates high statistical significance of the model. |

*This table summarizes the statistical quality of a 3D-QSAR model developed for a series of aminophenyl benzamide derivatives. researchgate.net *

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods simulate the movements of atoms in the complex over time, providing insights into its stability, flexibility, and the specific conformational changes that occur upon binding. nih.govnih.gov

In Silico Approaches for Drug Design and Lead Optimization

In silico approaches are integral to modern drug design and lead optimization, providing a cost-effective and time-efficient way to screen and refine potential drug candidates before undertaking expensive and laborious laboratory synthesis and testing. researchgate.netnih.gov These computational tools encompass the methods discussed above—molecular modeling, QSAR, and MD simulations—along with the prediction of molecular properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov

The process often begins with virtual screening of large compound libraries to identify initial "hits." nih.gov These hits are then subjected to more detailed analysis, such as molecular docking, to understand their binding modes. The insights gained from these studies, combined with QSAR models, guide the rational design of new analogues with improved affinity and selectivity. nih.govresearchgate.net For example, docking studies of benzamide derivatives as PARP-1 inhibitors can predict the binding pose, which then informs further structural modifications to enhance activity. nih.gov Furthermore, computational tools can calculate key physicochemical properties that influence a molecule's drug-likeness, such as lipophilicity (LogP) and polar surface area (PSA), helping to prioritize compounds with favorable pharmacokinetic profiles. mdpi.com This integrated computational workflow significantly accelerates the journey from a preliminary hit compound to a viable lead candidate for preclinical development. mdpi.com

Table 3: Calculated Molecular Properties for Benzamide Derivatives This table shows examples of molecular descriptors that are commonly calculated in silico to assess the drug-like properties of compounds.

| Property | Description | Typical Value Range |

| LogP (Octanol-water partition coefficient) | Measures the lipophilicity of a compound. | < 5 |

| Polar Surface Area (PSA) | Estimates the surface area of polar atoms, related to membrane permeability. | < 140 Ų |

| Molecular Weight | The mass of the molecule. | < 500 g/mol |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

These properties are frequently calculated using in silico models to predict a compound's potential for oral bioavailability, based on frameworks like Lipinski's Rule of Five. mdpi.comresearchgate.net

Future Research Trajectories and Current Research Gaps for 3 2 Aminoethoxy Benzamide

Strategic Directions for Rational Derivative Design and Development

The rational design of derivatives based on the 3-(2-Aminoethoxy)benzamide scaffold is a key strategy for optimizing therapeutic potential and discovering novel biological activities. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications influence a compound's efficacy and selectivity.

Key areas for modification on the benzamide (B126) scaffold include the benzamide ring, the amide linker, and the aminoethoxy side chain. For instance, studies on other benzamide derivatives have shown that the introduction of different substituents on the phenyl ring can significantly alter biological activity. Electron-donating groups, such as methoxy (B1213986) (–OCH₃) or hydroxy (–OH) groups, have been shown to enhance the antioxidant properties of certain N-arylbenzamides. nih.govresearchgate.net Conversely, the placement of electron-withdrawing groups like chlorine or a nitro group can decrease anti-proliferative activity in other contexts. nih.gov

Computational analysis can further guide derivative design by predicting how structural changes will affect the molecule's interaction with a target. nih.govresearchgate.net For example, in the development of BACE-1 inhibitors, docking analysis revealed that introducing specific linkages between the amide and an aromatic moiety could significantly decrease inhibitory activity, guiding researchers to focus on more direct connections. nih.gov A systematic approach to modifying the this compound core, informed by both empirical SAR data and predictive computational models, will be crucial for developing next-generation compounds with improved pharmacological profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Benzamide Derivatives

| Structural Modification | Position/Region | Potential Impact on Activity |

|---|---|---|

| Introduction of hydroxy (–OH) groups | Benzamide Ring | Can enhance antioxidant features by shifting reactivity toward this moiety. nih.gov |

| Addition of N,N-dialkylamines | Phenyl Ring | May enhance antioxidative properties, prevailing over methoxy groups. researchgate.net |

| Introduction of α-naphthyl group | Amide Moiety | Favorable for BACE-1 inhibition in certain derivative series. nih.gov |

Exploration of Unconventional Molecular Targets and Biological Pathways

While initial research may focus on a primary target, the this compound scaffold is versatile and its derivatives may interact with a range of biological molecules. Future research should proactively explore unconventional targets and pathways to uncover novel therapeutic applications. The wide distribution of certain receptors, such as the β3 adrenergic receptor, makes them potential targets for compounds with broad structural features, implicated in conditions from obesity to overactive bladder. mdpi.com

A notable example in the broader benzamide class is benzamide riboside. Its mechanism of action was discovered to involve metabolic conversion into a NAD analogue, which then inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the purine nucleotide synthetic pathway. nih.gov This demonstrates that a benzamide-based compound can engage with fundamental metabolic pathways not immediately obvious from its initial structure.

Therefore, a key research trajectory should involve unbiased screening of this compound and its derivatives against diverse panels of enzymes, receptors, and cell-based assays. This could reveal unexpected activities against targets in different disease areas, such as G protein-coupled receptors (GPCRs) or various enzyme families, opening up new avenues for therapeutic development. chemrxiv.org

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

To accelerate the discovery and optimization of novel derivatives, it is essential to integrate advanced computational and experimental methodologies. These techniques can streamline the drug discovery pipeline, from hit identification to lead optimization.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large chemical libraries against a specific biological target. sbpdiscovery.org This can quickly identify initial "hits" from diverse compound collections that can then be optimized. enamine.net HTS facilities are often equipped with robotic automation to handle thousands of compounds in 384- or 1536-well formats, using various detection technologies like fluorescence, luminescence, and absorbance. sbpdiscovery.org

In Silico Screening and Molecular Docking: Computational methods, such as virtual screening and molecular docking, serve as powerful predictive tools. These techniques model the interaction between a ligand (the drug candidate) and its protein target at a molecular level. mdpi.com This allows researchers to prioritize which derivatives to synthesize, saving significant time and resources. nih.gov Docking studies can predict the binding affinity and orientation of a compound within a protein's active site, providing insights that guide rational design. nih.govmdpi.com

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) are used to build 3D-QSAR models. mdpi.commdpi.com These models correlate the 3D structural properties of molecules with their biological activity, helping to identify the key steric and electrostatic features required for optimal potency. mdpi.com

By combining these methods, researchers can create an iterative cycle of design, prediction, synthesis, and testing. HTS can identify initial leads, computational tools can refine and suggest modifications, and targeted synthesis can produce optimized compounds for further evaluation.

Table 2: Advanced Methodologies in Drug Discovery

| Methodology | Principle | Application for this compound |

|---|---|---|

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries against a biological target. sbpdiscovery.orgenamine.net | To identify novel biological targets and initial hit compounds from libraries of benzamide derivatives. |

| Molecular Docking | Computationally predicts the preferred orientation and binding affinity of a molecule to a target protein. mdpi.comnih.gov | To prioritize the synthesis of derivatives with the highest predicted potency and guide structural modifications. |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates the 3D physicochemical properties of molecules with their biological activity to create predictive models. mdpi.commdpi.com | To understand the key structural features necessary for activity and design new derivatives with enhanced efficacy. |

Emerging Applications in Chemical Biology, such as Targeted Protein Degradation and Molecular Glues

The field of chemical biology offers innovative strategies for therapeutic intervention, and the this compound scaffold is well-suited for exploration in these emerging areas. Two of the most promising technologies are targeted protein degradation (TPD) and molecular glues. nih.gov

Targeted Protein Degradation (TPD): TPD is a therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. nih.govnjbio.com The most established TPD technology is the Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule comprising a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. youtube.comyoutube.com This induced proximity leads to the target protein being tagged with ubiquitin and subsequently destroyed by the cell's proteasome. youtube.comnih.gov

A key future direction is to develop a PROTAC where a derivative of this compound serves as the warhead for a specific protein of interest. This would involve identifying a protein target for which the benzamide scaffold has affinity and then chemically linking it to a known E3 ligase ligand, such as those for Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govnih.gov

Molecular Glues: Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would not otherwise occur. precisepeg.com In the context of protein degradation, a molecular glue can remodel the surface of an E3 ligase, enabling it to recognize and bind to a new target protein (a "neosubstrate"), leading to its degradation. nih.govyoutube.com The discovery of molecular glues has often been serendipitous, but rational design approaches are emerging. nih.gov Research into how modifications of the this compound structure could create novel protein-protein interfaces could lead to the development of new molecular glues for therapeutic purposes.

Exploring the potential of this compound derivatives as components of PROTACs or as novel molecular glues represents a cutting-edge research trajectory that could significantly expand the druggable proteome and address previously intractable disease targets.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzamide |

| Benzamide riboside |

| Cereblon (CRBN) |

常见问题

Q. What safety protocols are essential for handling this compound in biological assays?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) and conduct experiments in fume hoods. Waste must be segregated into halogen-free containers and disposed via certified hazardous waste facilities. Toxicity screenings on related benzamides recommend LC-MS/MS monitoring to detect environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。